molecular formula C14H17FN2OS B2574050 4-fluoro-N-(4-methylpiperidine-1-carbothioyl)benzamide CAS No. 325702-11-2

4-fluoro-N-(4-methylpiperidine-1-carbothioyl)benzamide

Cat. No. B2574050
CAS RN: 325702-11-2
M. Wt: 280.36
InChI Key: TYIDDGDTEXLYTQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-fluoro-N-(4-methylpiperidine-1-carbothioyl)benzamide is an organic sulfur compound with the molecular formula C14H17FN2OS . It is a chemical entity that contains a fluorine-substituted benzene ring linked to a piperidine moiety via a carbothioamide group .

Scientific Research Applications

Synthesis and Chemical Properties

  • Versatile Catalytic Fluorination

    The palladium-catalyzed ortho-fluorination of triflamide-protected benzylamines, using N-fluoro-2,4,6-trimethylpyridinium triflate as the fluorine source, illustrates the compound's relevance in medicinal chemistry synthesis (Wang, Mei, & Yu, 2009).

  • Fluorinated Heterocycles Synthesis

    Research demonstrates the synthesis of fluorinated heterocycles through rhodium(III)-catalyzed C-H activation, underscoring the compound's utility in creating pharmaceutically relevant structures (Wu et al., 2017).

  • Development of Novel Fluoropyridines

    A novel synthetic pathway to 4-fluoropyridines highlights the compound's potential for creating molecules with specific pharmacological properties (Wittmann, Tranel, Fröhlich, & Haufe, 2006).

Medicinal Chemistry Applications

  • Fluorine-18 Labeling for PET Imaging

    The synthesis of fluorine-18-labeled derivatives for PET imaging of brain receptors, showcasing the compound's applicability in neuroimaging and the study of brain disorders (Lang et al., 1999).

  • mGluR1 PET Imaging

    Development of a PET radioligand for imaging metabotropic glutamate receptor 1 (mGluR1) in the brain, indicating its potential in studying neuropsychiatric disorders (Xu et al., 2013).

Antimicrobial and Antifungal Activities

  • Antimicrobial Analogs

    Synthesis of fluorobenzamides containing thiazole and thiazolidine demonstrates antimicrobial activity, highlighting the compound's potential in developing new antimicrobial agents (Desai, Rajpara, & Joshi, 2013).

  • Antifungal Activities

    Structural investigation and antifungal activities of fluorine-containing thioureido complexes reveal the compound's utility in agricultural and pharmaceutical fungicide development (Li et al., 2013).

properties

IUPAC Name

4-fluoro-N-(4-methylpiperidine-1-carbothioyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17FN2OS/c1-10-6-8-17(9-7-10)14(19)16-13(18)11-2-4-12(15)5-3-11/h2-5,10H,6-9H2,1H3,(H,16,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYIDDGDTEXLYTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C(=S)NC(=O)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17FN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>42.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID85268962
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

4-fluoro-N-(4-methylpiperidine-1-carbothioyl)benzamide

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